molecular formula C18H17BrN2O2 B2484454 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097909-86-7

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2484454
CAS No.: 2097909-86-7
M. Wt: 373.25
InChI Key: GKMUBGMZEIMOIA-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure integrates three distinct pharmacophores: a pyridine ring, a benzofuran system, and a pyrrolidine moiety. The presence of a pyridine nucleus is known to improve water solubility due to its basicity and is a common feature in many bioactive molecules . Furthermore, research indicates that compounds containing a pyridine ring alongside another heterocycle often demonstrate enhanced and broadened therapeutic properties . This complex architecture makes it a valuable scaffold for developing new therapeutic agents, particularly in the search for novel antimicrobial and antiviral compounds, an area of research that has been intensely stimulated by the need to address life-threatening pathogens . The bromine atom on the pyridine ring and the carbonyl linker provide strategic sites for further synthetic modification, allowing researchers to fine-tune the molecule's properties and explore its structure-activity relationships. This compound is intended for research applications such as biological screening, hit-to-lead optimization, and molecular docking studies to investigate its interaction with specific protein targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-16-8-15(9-20-10-16)18(22)21-5-3-14(11-21)12-1-2-17-13(7-12)4-6-23-17/h1-2,7-10,14H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMUBGMZEIMOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, including the formation of the benzofuran ring, the pyrrolidine ring, and the brominated pyridine ring. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the different ring systems . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzofuran and pyrrolidine rings can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzofuran and pyrrolidine rings.

Scientific Research Applications

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
Target Compound : 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine C₁₈H₁₇BrN₂O₂ 373.24 Bromopyridine, pyrrolidine-carbonyl, dihydrobenzofuran Pharmacological research, intermediates
3-Bromo-5-(tert-butylsulfanyl-pyrrolidine-1-carbonyl)pyridine (BK70512) C₁₄H₁₉BrN₂OS 343.28 tert-Butylsulfanyl group replaces dihydrobenzofuran Synthetic intermediates
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈BrN₃O₅ 466.35 Dimethoxymethyl and tert-butyl ester groups Catalysis or polymer chemistry
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇BrN₂ 211.06 Pyrrolo[2,3-b]pyridine core with methyl group Kinase inhibition studies
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine C₁₂H₁₇BrN₂O₂S 333.24 Sulfonyl-piperidine substituent (electron-withdrawing) Enzyme inhibition assays

Key Structural and Functional Differences

Core Heterocycles :

  • The target compound features a pyridine-pyrrolidine-carbonyl scaffold, whereas analogs like 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine () incorporate fused pyrrolopyridine systems. The latter may exhibit enhanced planarity, affecting π-π stacking interactions in biological targets .

Electronic Properties :

  • The sulfonyl group in 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine () is strongly electron-withdrawing, which may alter the pyridine ring's electron density compared to the carbonyl group in the target compound. This difference could influence reactivity in nucleophilic substitution reactions .

Synthetic Accessibility :

  • Analogs like tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () employ protective groups (e.g., tert-butyl esters), which may complicate deprotection steps compared to the target compound’s straightforward dihydrobenzofuran-pyrrolidine linkage .

Pharmacological and Industrial Relevance

  • Dihydrobenzofuran-containing compounds (e.g., balanophonin derivatives) are known for their roles in phytochemical studies and as precursors for bioactive molecules .
  • Pyrrolidine-carbonyl analogs are frequently explored in drug design due to their conformational flexibility and ability to mimic peptide bonds .

Research Findings and Challenges

  • Synthetic Challenges : The target compound’s multi-step synthesis (implied by its high cost in ) contrasts with simpler analogs like 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine , which can be synthesized in higher yields (75% in ).

Biological Activity

3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with benzofuran and pyrrolidine components. The synthesis typically employs methods such as azomethine ylide cycloaddition, which has been reported to yield high purity and significant quantities of the desired product with minimal by-products .

Anticancer Properties

Recent studies have evaluated the anticancer potential of similar compounds derived from benzofuran and pyrrolidine. For instance, spiro-pyrrolidine derivatives demonstrated notable inhibitory effects on cell viability in human cancer cell lines such as HeLa and CT26. The IC50 values for these compounds were reported to be in the low micromolar range, indicating significant cytotoxicity against cancer cells .

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Spiro-pyrrolidine derivativeCT264.5

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell growth and proliferation. Similar compounds have been shown to selectively inhibit kinases with IC50 values often below 100 nM. For example, a related pyrazole derivative exhibited an IC50 of 27 nM against ALK kinase . Further investigations into the specific kinase inhibition profile of this compound are warranted.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cellular signaling pathways. The presence of bromine and the carbonyl group may enhance binding affinity to target proteins, potentially leading to altered enzyme activity or receptor modulation.

Case Studies

In a recent study investigating various benzofuran derivatives, researchers found that compounds with similar structural motifs exhibited promising anti-inflammatory and anticancer properties. These studies utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds .

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine, and how can reaction yields be improved?

Methodological Answer:

  • Stepwise Coupling: Begin with brominated pyridine derivatives (e.g., 3-bromo-5-carboxypyridine) and couple with a pyrrolidine intermediate bearing the dihydrobenzofuran moiety via amide bond formation. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
  • Yield Optimization: Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Recrystallization in ethanol or acetonitrile enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Primary Techniques:
    • NMR: Assign signals using 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to resolve overlapping peaks from the pyrrolidine and benzofuran moieties .
    • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (±1 ppm accuracy).
  • Contradiction Resolution: If NMR and XRD data conflict (e.g., bond angles), cross-validate with IR spectroscopy (amide C=O stretch at ~1650 cm1^{-1}) and computational geometry optimization (DFT) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Methodological Answer:

  • Crystallization: Use vapor diffusion with dichloromethane/hexane. Optimize crystal growth at 4°C.
  • Data Analysis:
    • SHELX Suite: Refine structures using SHELXL for small-molecule crystallography. Validate hydrogen bonding and torsion angles with SHELXPRO .
    • ORTEP-3: Generate thermal ellipsoid plots to visualize atomic displacement parameters and confirm stereochemistry .

Q. What computational strategies are employed to predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute hyperpolarizability (β\beta) and dipole moments. Compare with experimental data from hyper-Rayleigh scattering .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., chloroform vs. DMSO) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

  • Analog Synthesis: Replace the bromine atom with iodine or trifluoromethyl groups (see similar compounds in ). Modify the pyrrolidine ring with methyl or carbonyl substituents.
  • In Silico Screening: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using PubChem’s 3D conformer database . Validate with in vitro enzyme inhibition assays.

Q. How should researchers address conflicting data between spectroscopic and computational models?

Methodological Answer:

  • Error Source Identification: Check for solvent effects in NMR (e.g., DMSO-d6_6 vs. CDCl3_3) or basis set limitations in DFT.
  • Experimental Validation: Re-run XRD with higher-resolution data (≤0.8 Å) and compare with DFT-optimized geometries .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (10°C/min ramp in N2_2).
  • pH Stability: Incubate in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. How do substitution patterns (e.g., bromine vs. methyl groups) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Comparative Studies: Synthesize analogs (e.g., 3-methyl-5-[...]pyridine) and perform Suzuki-Miyaura coupling. Track reaction rates via 1H^1H NMR.
  • Electronic Effects: Use Hammett plots to correlate substituent σ\sigma values with reaction yields. Bromine’s electron-withdrawing nature typically accelerates oxidative addition in Pd-catalyzed reactions .

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